
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is an inhibitor of the histone demethylase enzyme JMJD3.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of the histone demethylase enzyme JMJD3. This enzyme plays a crucial role in the regulation of various cellular processes by removing methyl groups from histone proteins, which affect gene expression. Inhibition of this enzyme by GSK-J4 leads to the accumulation of methylated histones, which results in the repression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory genes, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been shown to have anti-tumor properties and has potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments has several advantages and limitations. One of the main advantages is its potent inhibitory activity against the histone demethylase enzyme JMJD3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited due to its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One of the main directions is to explore its potential applications in the treatment of various inflammatory diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to identify potential targets for its therapeutic applications. Additionally, the development of more cost-effective synthesis methods and the optimization of its pharmacokinetic properties are also important areas of future research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent inhibitory activity against the histone demethylase enzyme JMJD3 makes it a valuable tool for studying the role of this enzyme in various cellular processes. Its potential applications in the treatment of inflammatory diseases and cancer make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of tert-butyl 4-methoxybenzenesulfonate with 3-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-bromosuccinimide to yield the final product.
Applications De Recherche Scientifique
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of the histone demethylase enzyme JMJD3, which plays a crucial role in various cellular processes such as differentiation, inflammation, and immune response. This compound has been shown to inhibit the expression of various pro-inflammatory genes and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
5-tert-butyl-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)14-7-8-15(22-4)16(10-14)23(20,21)19-12-13-6-5-9-18-11-13/h5-11,19H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWBYRUJSPYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

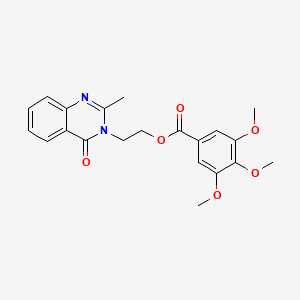
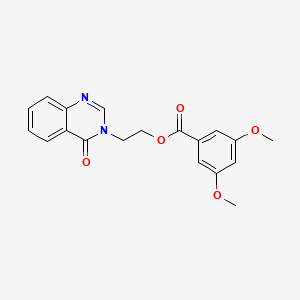
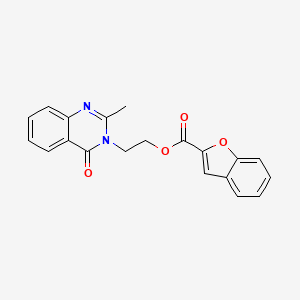


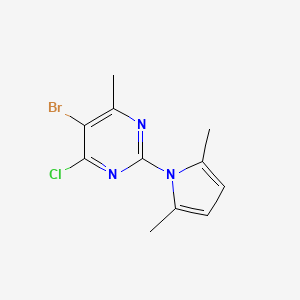
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
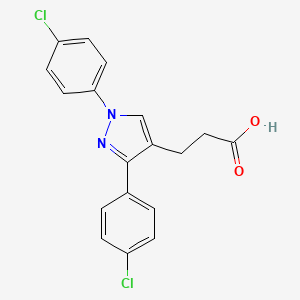
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperazinyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B604160.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-morpholinyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B604161.png)
![N-(4-Methoxybenzyl)-N-{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-4-YL}amine](/img/structure/B604162.png)
![3-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B604164.png)